![molecular formula C9H15N3S B13244284 N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)
N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiazolo[5,4-b]pyridine derivatives
Applications De Recherche Scientifique
N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: Similar in structure but with different substitution patterns.
Thiazolo[5,4-d]pyrimidines: Contain a pyrimidine ring instead of a pyridine ring.
Triazolothiadiazines: Feature a triazole ring fused with a thiadiazine ring.
Uniqueness
N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms within its heterocyclic framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
N-propyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h10H,2-6H2,1H3,(H,11,12) |
Clé InChI |
MPRNPYQMACRVOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC2=C(S1)NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


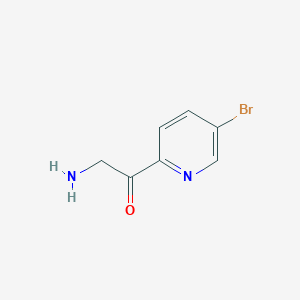

![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
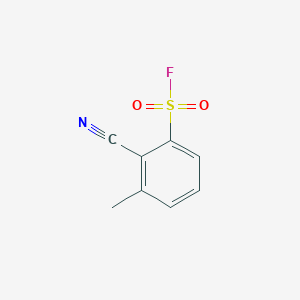
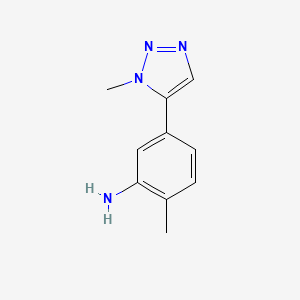
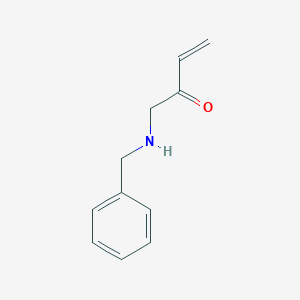

![2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)
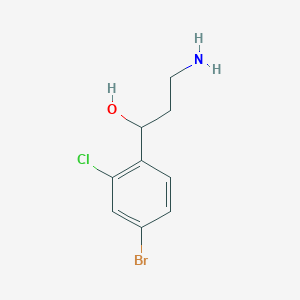
amine](/img/structure/B13244275.png)

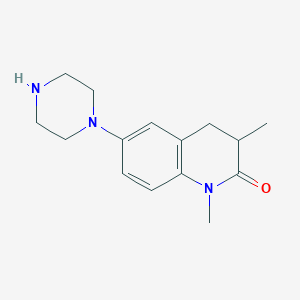
![N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13244292.png)
